molecular formula C9H18N2S B8377673 (R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine

(R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine

Cat. No.: B8377673
M. Wt: 186.32 g/mol
InChI Key: KGGYRSFDOTUMNB-SECBINFHSA-N
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Description

®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is a heterocyclic compound that features both pyrrolidine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a pyrrolidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ microreactor systems that allow for precise control over reaction conditions, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the nitrogen or sulfur functionalities.

    Substitution: Both the pyrrolidine and thiomorpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified nitrogen or sulfur functionalities.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pyrrolidin-1-ylbenzoate: Another compound featuring a pyrrolidine ring, used in similar applications.

    N-pyridin-2-yl carbamates: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is unique due to the presence of both pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine

InChI

InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1

InChI Key

KGGYRSFDOTUMNB-SECBINFHSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CSCCN2

Canonical SMILES

C1CCN(C1)CC2CSCCN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.6 g of 3-(pyrrolidine-1-carbonyl)thiomorpholine in 200 ml of tetrahydrofuran was added dropwise to a mixture of 1.0 g of lithium aluminum hydride and 100 ml of tetrahydrofuran under ice-cooling and a stream of nitrogen. Excess lithium aluminum hydride was decomposed using 15 g of sodium sulfate decahydrate. Celite filtration using methylene chloride was carried out. The solvent was concentrated under reduced pressure to yield 1.37 g (93%) of 3-(pyrrolidin-1-ylmethyl)thiomorpholine.
Name
3-(pyrrolidine-1-carbonyl)thiomorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.6 g of 3-(pyrrolidine-1-carbonyl)thiomorpholine in 200 ml of tetrahydrofuran was added dropwise to a mixture of 1.0 g of lithium alminum hydride and 100 ml of tetrahydrofuran under ice-cooling and a stream of nitrogen. Excess lithium alminum hydride was decomposed using 15 g of sodium sulfate decahydrate. Celite filtration using methylene chloride was carried out. The solvent was concentrated under reduced pressure to yield 1.37 g (93%) of 3-(pyrrolidin-1-ylmethyl)thiomorpholine.
Name
3-(pyrrolidine-1-carbonyl)thiomorpholine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sulfate decahydrate
Quantity
15 g
Type
reactant
Reaction Step Four

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